molecular formula C13H11N5O5 B6105230 2-(5-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-furyl)benzoic acid

2-(5-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-furyl)benzoic acid

Cat. No. B6105230
M. Wt: 317.26 g/mol
InChI Key: UYVJAFUSFJOEFF-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-furyl)benzoic acid, also known as ANMC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ANMC is a synthetic compound that can be produced through a specific synthesis method, and it has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(5-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-furyl)benzoic acid is not fully understood, but it has been shown to inhibit the activity of certain enzymes that are involved in various biological processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. This compound has also been shown to inhibit the activity of topoisomerases, which are enzymes that play a role in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer and antibacterial properties, this compound has been shown to have anti-inflammatory properties. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(5-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-furyl)benzoic acid for lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, this compound has been shown to have a relatively low toxicity, which makes it a safer option for lab experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-(5-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-furyl)benzoic acid. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of this compound's potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.

Synthesis Methods

2-(5-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-furyl)benzoic acid can be synthesized through a multistep process that involves the reaction of various starting materials. The synthesis method starts with the reaction of 2-furoic acid with thionyl chloride, which produces 2-furoyl chloride. The next step involves the reaction of 2-furoyl chloride with 5-amino-2-furaldehyde, which produces 5-(2-furoyl)-2-furaldehyde. This intermediate compound is then reacted with hydroxylamine hydrochloride and sodium acetate to produce 5-(2-furoyl)-2-furylhydroxylamine. The final step involves the reaction of 5-(2-furoyl)-2-furylhydroxylamine with nitroethane and ammonium acetate, which produces this compound.

Scientific Research Applications

2-(5-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-furyl)benzoic acid has been studied extensively for its potential applications in various scientific fields. One of the main areas of research has been in the field of cancer treatment. This compound has been shown to have anticancer properties, and it has been studied for its potential use as a chemotherapeutic agent. This compound has also been studied for its potential use in the treatment of bacterial infections, as it has been shown to have antibacterial properties. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties.

properties

IUPAC Name

2-[5-[(Z)-[[(E)-N'-nitrocarbamimidoyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O5/c14-13(17-18(21)22)16-15-7-8-5-6-11(23-8)9-3-1-2-4-10(9)12(19)20/h1-7H,(H,19,20)(H3,14,16,17)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVJAFUSFJOEFF-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=N[N+](=O)[O-])N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=N\N/C(=N/[N+](=O)[O-])/N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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